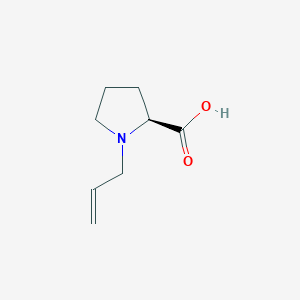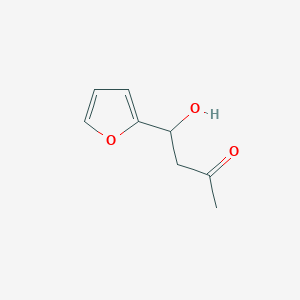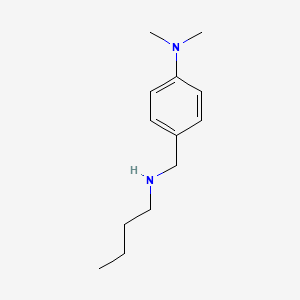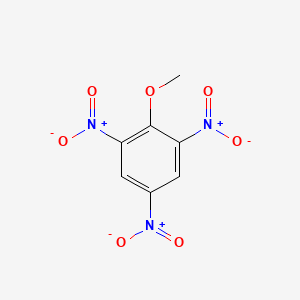
(S)-1-Allylpyrrolidine-2-carboxylic acid
Descripción general
Descripción
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This includes the reactants, conditions, catalysts, and the mechanism of the reaction .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This could include reactions with acids or bases, redox reactions, or reactions with other organic compounds .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and reactivity with common chemical reagents .Aplicaciones Científicas De Investigación
Synthesis of Precursors for Medical Imaging Compounds :
- (S)-(-)-N-(1-Allylpyrrolidin-2-ylmethyl)-5-(3-hydroxypropyl)-2,3-dimethoxybenzamide, a derivative of (S)-1-Allylpyrrolidine-2-carboxylic acid, has been synthesized as a precursor for 18F-fallypride, used in medical imaging (X. Jing, 2004).
Chiral Building Block for Alkaloid Synthesis :
- A C(2)-symmetric 2,6-diallylpiperidine 1-carboxylic acid methyl ester, related to (S)-1-Allylpyrrolidine-2-carboxylic acid, has been explored as a chiral building block for synthesizing piperidine-related alkaloids (H. Takahata et al., 2002).
Route to Trans-2,6-Disubstituted Piperidine Alkaloids :
- Another study utilized a similar compound for synthesizing trans-2,6-disubstituted piperidine-related alkaloids, demonstrating the versatility of this chemical structure in alkaloid synthesis (H. Takahata et al., 2006).
Reactivity Towards Electrophiles :
- Research on pyrrolidinoallylsilanes, derived from allylpyrrolidine, showed unique reactivity towards electrophiles, indicating potential for synthesizing substituted β-trimethylsilyl aldehydes and other complex molecules (R. J. P. Corriu et al., 1983).
Influenza Neuraminidase Inhibitors :
- A study described the synthesis of a potent inhibitor of influenza neuraminidase, containing a pyrrolidine-4-carboxylic acid core, highlighting the application of this compound in antiviral drug development (G. T. Wang et al., 2001).
Carboxylation with CO2 :
- Research on the catalytic carboxylation of allylic C(sp3)-H bonds of terminal alkenes with CO2 demonstrates the potential use of allylpyrrolidine derivatives in organic synthesis, particularly in creating linear styrylacetic acid derivatives (Kenichi Michigami et al., 2017).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(2S)-1-prop-2-enylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-2-5-9-6-3-4-7(9)8(10)11/h2,7H,1,3-6H2,(H,10,11)/t7-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOGFGDKIOOAKNQ-ZETCQYMHSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1CCCC1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCN1CCC[C@H]1C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90462911 | |
| Record name | (S)-1-Allylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-1-Allylpyrrolidine-2-carboxylic acid | |
CAS RN |
610299-77-9 | |
| Record name | (S)-1-Allylpyrrolidine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90462911 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2H,3H-Naphtho[1,2-B]furan-2-one](/img/structure/B3054461.png)
![Phenol, 3-[(butylamino)methyl]-](/img/structure/B3054463.png)


![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-ynyl)phenyl]prop-2-ynoate](/img/structure/B3054467.png)

acetic acid](/img/structure/B3054471.png)
![Spiro[2.5]octane-4,8-dione](/img/structure/B3054474.png)




